molecular formula C9H5F3NNaO2 B3339332 Sodium 1,1,1-trifluoro-4-oxo-4-pyridin-3-ylbut-2-en-2-olate CAS No. 1006961-03-0

Sodium 1,1,1-trifluoro-4-oxo-4-pyridin-3-ylbut-2-en-2-olate

Cat. No.: B3339332
CAS No.: 1006961-03-0
M. Wt: 239.13 g/mol
InChI Key: PLBYWJVPXDVGQB-ZFXMFRGYSA-M
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Description

Sodium 1,1,1-trifluoro-4-oxo-4-pyridin-3-ylbut-2-en-2-olate is a chemical compound with the molecular formula C9H5F3NNaO2 and a molecular weight of 239.13 g/mol It is characterized by the presence of a trifluoromethyl group, a pyridine ring, and a buten-2-olate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sodium 1,1,1-trifluoro-4-oxo-4-pyridin-3-ylbut-2-en-2-olate typically involves the reaction of 1,1,1-trifluoro-4-oxo-4-pyridin-3-ylbut-2-ene with a sodium base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of anhydrous solvents and inert atmosphere to prevent any side reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for yield and purity, and may include additional steps such as purification and crystallization to obtain the final product in a usable form .

Chemical Reactions Analysis

Types of Reactions

Sodium 1,1,1-trifluoro-4-oxo-4-pyridin-3-ylbut-2-en-2-olate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and inert atmospheres .

Major Products

The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes .

Scientific Research Applications

Sodium 1,1,1-trifluoro-4-oxo-4-pyridin-3-ylbut-2-en-2-olate has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of sodium 1,1,1-trifluoro-4-oxo-4-pyridin-3-ylbut-2-en-2-olate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group and the pyridine ring play crucial roles in its reactivity and binding properties. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to sodium 1,1,1-trifluoro-4-oxo-4-pyridin-3-ylbut-2-en-2-olate include:

Uniqueness

The uniqueness of this compound lies in its specific structural features, such as the position of the pyridine ring and the trifluoromethyl group. These features contribute to its distinct chemical properties and reactivity, making it valuable for various applications in research and industry .

Properties

CAS No.

1006961-03-0

Molecular Formula

C9H5F3NNaO2

Molecular Weight

239.13 g/mol

IUPAC Name

sodium;(E)-1,1,1-trifluoro-4-oxo-4-pyridin-3-ylbut-2-en-2-olate

InChI

InChI=1S/C9H6F3NO2.Na/c10-9(11,12)8(15)4-7(14)6-2-1-3-13-5-6;/h1-5,15H;/q;+1/p-1/b8-4+;

InChI Key

PLBYWJVPXDVGQB-ZFXMFRGYSA-M

SMILES

C1=CC(=CN=C1)C(=O)C=C(C(F)(F)F)[O-].[Na+]

Isomeric SMILES

C1=CC(=CN=C1)C(=O)/C=C(\C(F)(F)F)/[O-].[Na+]

Canonical SMILES

C1=CC(=CN=C1)C(=O)C=C(C(F)(F)F)[O-].[Na+]

Pictograms

Irritant

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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